DMA

Vue d'ensemble

Description

Le chlorhydrate de diméthylamine est un composé organique de formule chimique C₂H₈ClN . Il se présente sous la forme d'une poudre cristalline blanche à blanc cassé, très soluble dans l'eau. Ce composé est couramment utilisé en synthèse organique et sert de précurseur à divers produits chimiques et pharmaceutiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorhydrate de diméthylamine peut être synthétisé par réaction de la diméthylamine avec l'acide chlorhydrique. La réaction est simple et se déroule généralement à température ambiante :

(CH₃)₂NH + HCl → (CH₃)₂NH₂Cl

Méthodes de production industrielle

La production industrielle du chlorhydrate de diméthylamine implique la réaction catalytique du méthanol et de l'ammoniac à des températures élevées et sous haute pression pour produire de la diméthylamine, qui est ensuite mise en réaction avec l'acide chlorhydrique pour former le sel de chlorhydrate .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de diméthylamine subit diverses réactions chimiques, notamment :

Réactions acide-base : Réagit avec les bases pour former de la diméthylamine.

Réactions de substitution : Peut participer à des réactions de substitution nucléophile.

Oxydation et réduction : Peut être oxydé pour former de l'oxyde de diméthylamine.

Réactifs et conditions courants

Bases : Hydroxyde de sodium ou hydroxyde de potassium pour les réactions acide-base.

Agents oxydants : Peroxyde d'hydrogène pour les réactions d'oxydation.

Principaux produits formés

Diméthylamine : Formée par réaction avec les bases.

Oxyde de diméthylamine : Formé par oxydation.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

DMA derivatives have emerged as promising candidates in the development of pharmaceuticals due to their diverse pharmacological activities. These include:

- Antimicrobial Properties : this compound derivatives exhibit significant activity against various bacterial strains, making them valuable in treating infections.

- Anticancer Activity : Research indicates that this compound-based compounds can inhibit tumor growth and metastasis by targeting specific biochemical pathways involved in cancer progression.

- Analgesic and Anti-inflammatory Effects : Certain this compound derivatives have shown potential as pain relievers and anti-inflammatory agents.

Case Study: FDA-Approved Drugs Containing this compound

A study reviewed the pharmacological properties and therapeutic applications of FDA-approved drugs containing the this compound moiety over the past 50 years. The findings are summarized in the table below:

| Drug Name | Therapeutic Use | Mechanism of Action |

|---|---|---|

| Diphenhydramine | Antihistaminic | H1 receptor antagonist |

| Doxepin | Antidepressant | Serotonin and norepinephrine reuptake inhibitor |

| Tolterodine | Antimuscarinic | Muscarinic receptor antagonist |

| Busulfan | Chemotherapy | DNA alkylating agent |

These drugs illustrate the broad utility of this compound derivatives in treating conditions ranging from allergies to cancer .

Drug Delivery Systems

This compound plays a crucial role as a solvent and excipient in drug delivery systems. Its properties enhance the solubility and bioavailability of various therapeutic agents.

Lipid-Based Nanoparticles (LBNPs)

LBNPs utilizing this compound have gained attention for their effectiveness in delivering anticancer drugs. The following table summarizes different types of LBNPs developed for cancer therapy:

| Nanoparticle Type | Drug | Target Disease | Method of Synthesis |

|---|---|---|---|

| Mannosylated LBNPs | Doxorubicin | Lung Cancer | Solvent injection |

| Lactoferrin-modified LBNPs | Docetaxel | Brain Tumors | Solvent evaporation |

| Curcumin-loaded LBNPs | Curcumin | Asthma | Emulsion solvent evaporation |

These nanoparticles enhance drug delivery by improving cellular uptake and minimizing systemic side effects through targeted release mechanisms .

Epigenetic Modulation

Recent studies have highlighted this compound's role beyond being an inert solvent; it has been shown to possess epigenetic activity. Specifically, this compound inhibits osteoclastogenesis and enhances bone regeneration, indicating its potential as an anti-osteoporotic agent.

Case Study: Bone Regeneration

A study demonstrated that this compound could alter the balance between osteoblasts and osteoclasts, inhibiting bone resorption while promoting bone formation. This suggests that this compound may serve as a therapeutic agent for osteoporosis and related bone diseases:

Mécanisme D'action

Dimethylamine hydrochloride exerts its effects primarily through its basic nature. It can donate a pair of electrons to form bonds with other molecules, making it a useful reagent in various chemical reactions. In biological systems, it can interact with enzymes and other proteins, influencing their activity and function .

Comparaison Avec Des Composés Similaires

Composés similaires

Diméthylamine : Le composé parent, qui est un gaz incolore à l'odeur de poisson.

Diméthylacétamide : Un composé organique aux utilisations similaires en synthèse organique, mais aux propriétés physiques différentes.

Triméthylamine : Un autre composé apparenté ayant une structure similaire, mais un comportement chimique différent.

Unicité

Le chlorhydrate de diméthylamine est unique en raison de sa grande solubilité dans l'eau et de sa capacité à former des sels stables avec les acides. Cela le rend particulièrement utile dans diverses applications industrielles et de recherche où la solubilité et la stabilité sont cruciales .

Activité Biologique

Dimethylamine (DMA) is an organic compound with significant biological activity and therapeutic potential. This article provides a comprehensive overview of its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.

This compound is a simple aliphatic amine characterized by the presence of two methyl groups attached to a nitrogen atom. Its unique chemical structure allows it to interact with various biological targets, influencing several physiological processes.

Key Mechanisms:

- Antimicrobial Activity: this compound derivatives exhibit antimicrobial properties, making them valuable in treating infectious diseases. They have shown efficacy against various bacterial strains, suggesting potential applications in antibiotic development .

- Anticancer Effects: Research indicates that this compound can impair the growth of cancer cells, particularly estrogen receptor-insensitive breast cancer cells. This activity is attributed to its ability to bind with estrogen receptors and modulate cell signaling pathways .

- Bone Regeneration: Studies have demonstrated that this compound enhances bone regeneration and inhibits osteoclastogenesis, positioning it as a potential anti-osteoporotic agent .

- Metabolic Regulation: this compound has been implicated in regulating adiposity and preventing obesity by controlling fat release mechanisms .

Pharmacological Activities

This compound derivatives are associated with a diverse range of pharmacological activities. The following table summarizes some of these activities along with their therapeutic implications:

| Activity | Description | Therapeutic Implications |

|---|---|---|

| Antimicrobial | Effective against bacterial infections | Potential for new antibiotics |

| Anticancer | Inhibits cancer cell growth | Cancer treatment strategies |

| Analgesic | Provides pain relief | Pain management therapies |

| Antihistaminic | Reduces allergic reactions | Allergy treatment |

| Bone regeneration | Promotes bone health | Osteoporosis prevention |

Case Studies and Research Findings

-

Anticancer Activity in Breast Cancer:

A study examined the effects of this compound on MCF-7 (human breast cancer) cells, revealing that this compound exhibited stronger antiproliferative effects on estrogen receptor-negative cells compared to positive ones. It was noted that the glucuronide form of this compound inhibited MCF-7 growth but less effectively than its aglycone form . -

Bone Regeneration:

Research highlighted this compound's role in enhancing bone regeneration through its inhibition of osteoclastogenesis. This suggests potential applications in treating osteoporosis and improving bone health . -

Metabolic Effects:

Investigations into this compound's metabolic effects showed its capability to control adiposity, indicating that it may serve as a therapeutic candidate for obesity prevention . -

Radioprotection Studies:

A preclinical evaluation demonstrated that this compound could act as a radioprotector, showing significant radioprotection in mice at non-toxic doses. This suggests potential applications in mitigating radiation exposure effects .

Propriétés

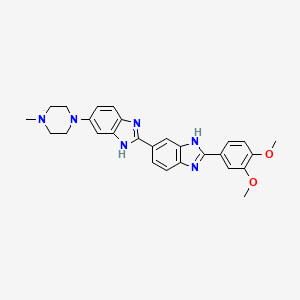

IUPAC Name |

2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N6O2/c1-32-10-12-33(13-11-32)19-6-8-21-23(16-19)31-26(29-21)17-4-7-20-22(14-17)30-27(28-20)18-5-9-24(34-2)25(15-18)35-3/h4-9,14-16H,10-13H2,1-3H3,(H,28,30)(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRRDFCQNOZNNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436348 | |

| Record name | 2'-(3,4-Dimethoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188860-26-6 | |

| Record name | 2'-(3,4-Dimethoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.